4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a methoxy group (-OCH3) and an aniline group (-NH2) attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The methoxy and aniline groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the methoxy and aniline groups, making it less versatile in terms of chemical reactivity and applications.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: Contains a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-7-12(8(2)15-14-7)10-5-4-9(13)6-11(10)16-3/h4-6H,13H2,1-3H3,(H,14,15) |
InChI Key |
VZAKQTFRRDWCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
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